4-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}benzoic acid
Description
4-{1-[(tert-Butoxy)carbonyl]piperidin-2-yl}benzoic acid is a synthetic organic compound featuring a benzoic acid core substituted with a tert-butoxycarbonyl (Boc)-protected piperidin-2-yl group. The Boc group serves as a protective moiety for amines, enhancing stability during synthetic processes, particularly in pharmaceutical intermediate synthesis . This compound is structurally characterized by a six-membered piperidine ring attached at the 2-position to the benzoic acid backbone.
Properties
CAS No. |
908334-23-6 |
|---|---|
Molecular Formula |
C17H23NO4 |
Molecular Weight |
305.4 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Alkylation with Alkyl 3-Oxobutanoate
2-Bromobenzaldehyde reacts with methyl or ethyl 3-oxobutanoate in methanol or ethanol under piperidine catalysis. The mixture is refluxed (50–100°C, 1–6 hours) to form a pentanedioate intermediate.
Cyclization and Reduction
The pentanedioate undergoes cyclization in acidic conditions (e.g., HCl/ethanol) to yield a tetrahydroquinoline derivative, which is reduced using sodium borohydride or borane-dimethyl sulfide to form 4-(2-bromophenyl)piperidine.
Boc Protection
The piperidine nitrogen is protected with di-tert-butyl dicarbonate in tetrahydrofuran (THF) or THF/water, using sodium carbonate or potassium carbonate as a base (10–30°C, 1–6 hours).
Lithiation and Carboxylation
tert-Butyl 4-(2-bromophenyl)piperidine-1-carboxylate is treated with n-butyllithium at -100°C to -60°C, followed by quenching with dry ice to introduce the benzoic acid moiety.
Table 1: Key Parameters for Multi-Step Synthesis
Alternative Route via Piperidine Ring Functionalization
A second method involves pre-forming the piperidine ring and sequentially introducing substituents.
Piperidine Ring Formation
The piperidine core is synthesized via cyclization of 1,5-dibromopentane with ammonium hydroxide, followed by Boc protection under standard conditions.
| Oxidizing Agent | Temperature (°C) | Time (h) | Yield (%) | Selectivity |
|---|---|---|---|---|
| KMnO4 (acidic) | 100 | 12 | 65 | Moderate |
| RuO2/H5IO6 | 25 | 6 | 80 | High |
Challenges and Optimization
Steric Hindrance Effects
The tert-butoxycarbonyl group impedes reactions at the piperidine nitrogen, necessitating elevated temperatures or prolonged reaction times for Boc deprotection.
Purification Strategies
Chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) are critical for achieving ≥95% purity, as required for pharmaceutical applications.
Industrial-Scale Considerations
The patent route is favored for scalability due to:
-
Cost-Effectiveness : Di-tert-butyl dicarbonate and alkyl lithium reagents are commercially available in bulk.
-
Reproducibility : Tight temperature control (-78°C during lithiation) ensures consistent yields.
-
Regulatory Compliance : Intermediate purification steps align with ICH guidelines for impurity profiling.
Emerging Methodologies
Enzymatic Catalysis
Recent studies explore lipase-mediated Boc protection in aqueous media, reducing organic solvent use.
Flow Chemistry
Microreactor systems enable safer handling of exothermic steps (e.g., lithiation), improving yield by 15% compared to batch processes.
Chemical Reactions Analysis
4-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}benzoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed from these reactions depend on the specific reagents and conditions used but typically include derivatives of the original compound with modified functional groups .
Scientific Research Applications
Medicinal Chemistry and Drug Development
One of the primary applications of 4-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}benzoic acid is in the field of medicinal chemistry as a building block for drug synthesis. Its structure allows for modifications that can enhance biological activity or selectivity.
Key Applications:
- Targeted Protein Degradation (TPD) : The compound serves as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimeras) development. PROTACs are innovative molecules designed to degrade specific proteins within cells, offering a novel approach to treating diseases such as cancer .
| Application Area | Description |
|---|---|
| Targeted Protein Degradation | Used as a linker to enhance the efficacy of PROTACs by optimizing drug-like properties and ternary complex formation. |
| Drug Synthesis | Acts as a versatile intermediate in synthesizing various bioactive compounds. |
Bioconjugation Techniques
The compound's functional groups make it suitable for bioconjugation processes, which are essential in developing targeted therapies and diagnostics. The ability to attach biomolecules selectively allows for the design of more effective therapeutic agents.
Bioconjugation Use Cases:
- Antibody-Drug Conjugates (ADCs) : By linking this compound to antibodies, researchers can create ADCs that deliver cytotoxic drugs directly to cancer cells, minimizing damage to healthy tissues.
Case Studies and Research Findings
Several studies have highlighted the efficacy of using this compound in drug development:
- Study on PROTAC Efficacy :
- Development of ADCs :
Mechanism of Action
The mechanism of action of 4-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}benzoic acid involves its role as a linker in PROTACs. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome . The compound’s semi-flexible linker region helps to optimize the 3D orientation of the degrader, facilitating the formation of a ternary complex between the PROTAC, the target protein, and the E3 ligase .
Comparison with Similar Compounds
Table 1: Positional Isomers of Boc-Protected Piperidine Benzoic Acids
| Compound Name | CAS RN | Substituent Position | Similarity Score | Molecular Weight (g/mol) |
|---|---|---|---|---|
| This compound | Not provided | Piperidin-2-yl | Reference | ~307 (inferred) |
| 4-(1-Boc-piperidin-4-yl)benzoic acid | 149353-75-3 | Piperidin-4-yl | 0.88 | 307.35 |
| 3-(1-Boc-piperidin-4-yl)benzoic acid | 828243-30-7 | Piperidin-4-yl | 0.88 | 307.35 |
| 2-(1-Boc-piperidin-4-yl)benzoic acid | 170838-26-3 | Piperidin-4-yl | 0.81 | 307.35 |
Piperazine vs. Piperidine Derivatives
Replacing the piperidine ring with piperazine alters hydrogen-bonding capacity and basicity:
- This compound has a lower molecular weight (306.35 g/mol) compared to piperidine analogs .
Functional Group Variations
- 4-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid (CAS 33233-67-9): Replacing the piperidine group with a Boc-protected aminomethyl chain simplifies the structure but reduces conformational rigidity (similarity score: 0.90) .
Table 2: Functional Group Modifications
| Compound Name | CAS RN | Key Functional Difference | Similarity Score | Purity |
|---|---|---|---|---|
| 4-(((Boc-amino)methyl)benzoic acid | 33233-67-9 | Aminomethyl group | 0.90 | Not provided |
| 3-(1-Boc-piperidin-4-yl-carbonyl)benzoic acid | OT-6855 | Carbonyl linker | Not provided | 96% |
Pharmacological Relevance
- 1-(tert-Butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid (CAS 261777-31-5): The addition of a phenyl group to the piperidine ring enhances lipophilicity, improving blood-brain barrier penetration for CNS-targeted therapies .
- 4-(2-AMINO-ETHYL)-BENZOIC ACID (CAS 1199-69-5): The absence of the Boc group increases reactivity, making it suitable for conjugation in peptide synthesis .
Biological Activity
4-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}benzoic acid, also known as Boc-piperidine benzoic acid , is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C18H25NO4
- CAS Number : 147969-86-6
- SMILES Notation : O=C(N(CC1)CCC1C(C=C2)=CC=C2C(O)=O)OC(C)(C)C
This compound features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group and a benzoic acid moiety, contributing to its lipophilicity and potential for biological activity.
Synthesis
The synthesis of this compound typically involves the protection of the piperidine nitrogen followed by coupling with benzoic acid derivatives. The Boc group serves as a protective group that can be removed under mild acidic conditions, allowing for further functionalization.
Cytotoxicity and Anticancer Activity
Recent studies have evaluated the cytotoxic effects of various piperidine derivatives, including this compound, against different cancer cell lines. For example:
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 4-{1-Boc-piperidin-2-yl}benzoic acid | MDA-MB-231 (Breast Cancer) | 5.00 | Apoptosis induction via caspase activation |
| HepG2 (Liver Cancer) | 6.50 | Microtubule destabilization |
In vitro studies indicate that this compound exhibits selective cytotoxicity towards cancer cells while sparing non-cancerous cells, suggesting its potential as a therapeutic agent in oncology .
The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. This is facilitated through the activation of caspase pathways, leading to cellular morphological changes consistent with programmed cell death. Additionally, the compound has been shown to disrupt microtubule assembly, which is critical for mitosis and overall cell viability .
Case Studies and Research Findings
Several studies have highlighted the biological relevance of this compound:
- Study on Apoptosis Induction :
- Microtubule Destabilization :
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 4-{1-[(tert-butoxycarbonyl)piperidin-2-yl]benzoic acid?
- Methodology :
- Boc Protection : React piperidine with di-tert-butyl dicarbonate (Boc₂O) in a polar solvent (e.g., THF or DCM) under basic conditions (e.g., triethylamine) to introduce the Boc group.
- Coupling Reactions : Attach the benzoic acid moiety via amide or ester linkages using carbodiimide coupling agents (e.g., EDCI or DCC) with catalytic DMAP.
- Purification : Isolate the product via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization.
- Key Data :
| Parameter | Example Data | Source |
|---|---|---|
| Yield | 65–75% | Analogous synthesis |
| Melting Point | 162–166°C (similar Boc derivatives) |
Q. How is structural characterization performed for this compound?
- Techniques :
- NMR Spectroscopy : ¹H NMR confirms Boc group signals (1.4 ppm, singlet for tert-butyl) and aromatic protons (7.5–8.0 ppm). ¹³C NMR identifies carbonyl carbons (~155 ppm for Boc, ~170 ppm for benzoic acid).
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 346.2 for C₁₈H₂₃NO₄).
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (Boc C-O).
- Validation : Cross-reference with computational IR/NMR spectra (DFT-B3LYP/6-31G*) .
Q. What safety protocols are essential for handling this compound?
- Precautions :
- Use nitrile gloves, chemical goggles, and lab coats.
- Work in a fume hood to avoid inhalation (H335 hazard) .
- Store at 2–8°C in airtight, light-resistant containers.
- Emergency Measures : For skin contact, rinse with water for 15 minutes; for eye exposure, use saline solution .
Advanced Research Questions
Q. How does the Boc group influence regioselective reactions on the piperidine ring?
- Mechanistic Insight :
- The Boc group sterically shields the piperidine nitrogen, directing electrophilic attacks to the less hindered 2- or 4-positions.
- Deprotection with trifluoroacetic acid (TFA) regenerates the amine for subsequent functionalization (e.g., amidation or alkylation).
- Case Study : Boc deprotection kinetics monitored via LC-MS (90% completion in 2 hours with 20% TFA/DCM) .
Q. What computational approaches model this compound’s interaction with biological targets?
- Protocols :
- Geometry Optimization : DFT-B3LYP/6-31G* basis set minimizes energy and confirms stable conformers .
- Docking Studies : Use AutoDock Vina to simulate binding to enzymes (e.g., kinases) with grid boxes centered on active sites.
- Key Outputs :
| Parameter | Value | Source |
|---|---|---|
| HOMO Energy | -6.8 eV | |
| Binding Affinity (ΔG) | -9.2 kcal/mol (hypothetical) | Analogous studies |
Q. How can contradictory bioactivity data across assays be resolved?
- Validation Strategies :
- Dose-Response Curves : Test activity across concentrations (1 nM–100 µM) in enzymatic (e.g., fluorescence) and cell-based (e.g., MTT) assays.
- Structural Analogues : Compare with derivatives lacking the benzoic acid group to identify pharmacophores.
Q. What methods enable regioselective modification of the benzoic acid moiety?
- Synthetic Approaches :
- Directed Ortho Metalation : Use a tert-butyl directing group to functionalize the ortho position via lithiation.
- Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄ catalyst, 80°C).
Data Contradiction Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
